molecular formula C7H4F12O B107237 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane CAS No. 16627-71-7

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

Cat. No. B107237
CAS RN: 16627-71-7
M. Wt: 332.09 g/mol
InChI Key: ZNBGTBKGFZMWKR-UHFFFAOYSA-N
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Description

“1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane” is a chemical compound with the molecular formula C7H4F12O . It has an average mass of 332.087 Da and a monoisotopic mass of 332.007050 Da . The compound is also known by its IUPAC name, 2,2,3,3,4,4,5,5-octafluoropentyl 1,1,2,2-tetrafluoroethyl ether .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 141.2±40.0 °C at 760 mmHg, and a vapor pressure of 7.4±0.3 mmHg at 25°C . It has a molar refractivity of 38.0±0.3 cm3, and a molar volume of 216.8±3.0 cm3 . The compound is also characterized by a polar surface area of 9 Å2 and a polarizability of 15.1±0.5 10-24 cm3 .

Scientific Research Applications

Fluorination and Derivative Synthesis

  • Perfluoroglutaric acid reacts with 2-thienylmagnesium bromide to yield compounds like decafluoro-1,5-di-(2-thienyl)pentane, which might be closely related to the target compound in terms of chemical structure and behavior (Jones & Moodie, 1969).

Physical Property Analysis

  • Studies on similar fluorinated compounds, like 2,2,3,3-tetrafluoro-1-propanol and 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, focus on measuring and correlating properties like density and viscosity, crucial for understanding the behavior of fluorinated substances in various conditions (Zhang et al., 2016).

Reaction with Other Compounds

  • Reactions of similar fluorinated compounds with other chemicals like dimethyl sulphide and dimethyl disulphide are studied for their yield of different products. This type of research helps in understanding the reactivity and potential applications of such fluorinated compounds (Haszeldine, Rigby & Tipping, 1972).

Polymerization and Material Synthesis

  • Fluorinated compounds are often used in reactions for synthesizing new materials, like fluorinated aliphatic polyesteramides, indicating a potential application area in advanced material synthesis (Palsule & Poojari, 2010).

Catalysis in Polymerization

  • The role of fluorinated compounds in catalytic processes, such as in the polymerization of olefins, signifies their importance in industrial chemistry and material science (Calderazzo et al., 2005).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H225, indicating that it is highly flammable . Precautionary statements include P210, P233, P240, P241+P242+P243, P280, P303+P361+P353, P403+P235, and P501 .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O/c8-2(9)5(14,15)7(18,19)4(12,13)1-20-6(16,17)3(10)11/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBGTBKGFZMWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382158
Record name 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

CAS RN

16627-71-7
Record name 1H,1H,5H-Perfluoropentyl-1,1,2,2-tetrafluoroethylether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3,4,4-octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
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Reactant of Route 6
1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane

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